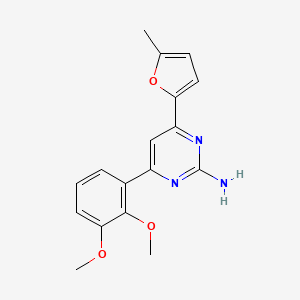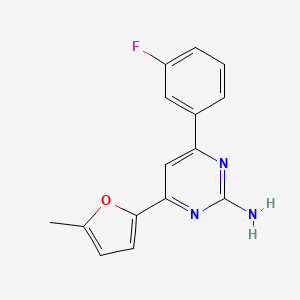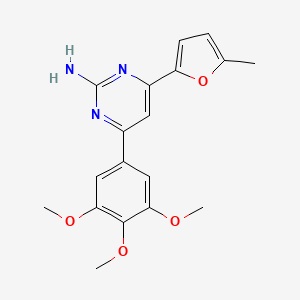
Bariumbromidedihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bromide dihydrate is a chemical compound with the formula BaBr2·2H2O . It is ionic and hygroscopic in nature . It is used to purify radium and make zinc bromide . It is also used as a precursor to chemicals used in photography .
Synthesis Analysis
Barium bromide can be prepared by treating barium sulfide or barium carbonate with hydrobromic acid . The reactions are as follows:- BaCO3 + 2 HBr → BaBr2 + CO2 + H2O Barium bromide crystallizes from concentrated aqueous solution in its dihydrate form, BaBr2·2H2O . Heating this dihydrate to 120 °C gives the anhydrous salt .
Molecular Structure Analysis
BaBr2 crystallizes in the lead chloride (cotunnite) motif, giving white orthorhombic crystals that are deliquescent . In aqueous solution, BaBr2 behaves as a simple salt .Chemical Reactions Analysis
In aqueous solution, solutions of barium bromide react with sulfate salts to produce a solid precipitate of barium sulfate . The reaction is as follows:- BaBr2 + SO4^2- → BaSO4 + 2 Br- Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, giving solid precipitates of barium oxalate, fluoride, and phosphate, respectively .
Physical And Chemical Properties Analysis
Barium bromide dihydrate has a molar mass of 297.14 g/mol . It appears as a white solid . The density of the dihydrate form is 3.58 g/cm3 . It is soluble in water, with a solubility of 92.2 g/100 mL at 0°C .科学的研究の応用
Crystal Structure Analysis : A study by Kellersohn et al. (1991) focused on the local pseudosymmetry of the water molecule in BaBr2·2H2O through neutron diffraction. This research highlighted the structural features of barium bromide dihydrate and its implications in crystallography, particularly in understanding hydrogen bonding and molecular interactions (Kellersohn et al., 1991).
Nuclear Magnetic Resonance Studies : Research by Williams and McGrath (1962) observed Zeeman-split quadrupolar resonances in BaBr2·2H2O using proton magnetic resonance. This study provides insights into the nuclear properties of barium isotopes, which are valuable in fields like nuclear physics and material science (Williams & McGrath, 1962).
Material Synthesis : Barium bromide dihydrate is used in synthesizing other materials. For instance, Habashy and Kolta (1972) studied the thermal decomposition of barium hydroxide hydrates, where barium bromide dihydrate played a role in forming different hydrates and barium oxide under varying temperatures (Habashy & Kolta, 1972).
Chemical Analysis Techniques : Anwar, Anzano, and Winefordner (1991) demonstrated the use of barium bromide dihydrate in bromide determination through laser-excited molecular fluorescence spectroscopy. This method is significant in analytical chemistry for detecting and measuring bromide at nanogram levels (Anwar, Anzano, & Winefordner, 1991).
Optical Studies : Edgar et al. (2001) investigated barium bromide crystallization in glasses, with potential applications as X-ray storage phosphors. This study highlights the role of BaBr2·2H2O in the development of advanced materials for optical applications (Edgar et al., 2001).
Safety and Hazards
作用機序
Target of Action
Barium bromide dihydrate (BaBr2·2H2O) is an inorganic compound that primarily targets ionic channels in biological systems. As a salt, it dissociates into barium (Ba2+) and bromide (Br-) ions in solution . The barium ions can interact with various ion channels, potentially altering their function.
Mode of Action
In aqueous solution, barium bromide behaves as a simple salt . It dissociates into barium and bromide ions, which can interact with their respective targets. For instance, barium ions can block potassium channels, thereby affecting the electrical activity of cells.
Pharmacokinetics
Barium ions are known to be poorly absorbed from the gastrointestinal tract and can accumulate in tissues like bone .
Result of Action
The primary molecular effect of barium bromide is the alteration of ion channel activity due to the presence of barium ions. This can lead to changes in cell membrane potential and influence various cellular processes. At high concentrations, barium ions can be toxic, leading to symptoms such as muscle weakness, cardiac arrhythmias, and paralysis .
Action Environment
The action of barium bromide can be influenced by various environmental factors. Its solubility in water allows it to readily dissociate into its constituent ions . The presence of other ions in the environment can also affect its action, as they may compete with barium and bromide ions for the same targets. Furthermore, the pH of the environment can influence the degree of ionization of barium bromide, potentially affecting its bioavailability and toxicity.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Barium bromide dihydrate can be achieved through a precipitation reaction between barium chloride and sodium bromide in the presence of water.", "Starting Materials": [ "Barium chloride", "Sodium bromide", "Water" ], "Reaction": [ "Dissolve 2 moles of barium chloride in water to form a solution.", "Dissolve 2 moles of sodium bromide in water to form a solution.", "Slowly add the sodium bromide solution to the barium chloride solution while stirring continuously.", "A white precipitate of barium bromide will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the barium bromide precipitate to obtain the final product, Barium bromide dihydrate." ] } | |
CAS番号 |
7791-28-8 |
分子式 |
BaBr2H4O2 |
分子量 |
333.17 g/mol |
IUPAC名 |
barium(2+);dibromide;dihydrate |
InChI |
InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
InChIキー |
HQQMRSGBIPFNSN-UHFFFAOYSA-L |
SMILES |
O.O.[Br-].[Br-].[Ba+2] |
正規SMILES |
O.O.[Br-].[Br-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)
![4-(4-Phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348281.png)
![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348287.png)
![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)